叔丁基 2,4'-联哌啶-1'-羧酸酯

描述

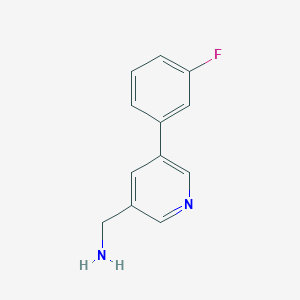

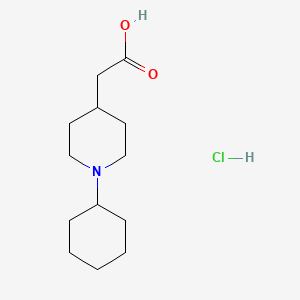

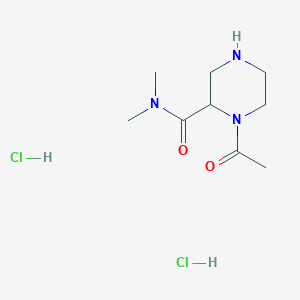

Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It has a molecular weight of 268.4 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 2,4’-bipiperidine-1’-carboxylate is 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 . This indicates that the molecule consists of a bipiperidine core with a tert-butyl carboxylate group attached.Physical And Chemical Properties Analysis

Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed and dry, at a temperature between 2-8°C .科学研究应用

Organic Synthesis Intermediates

Tert-butyl 2,4’-bipiperidine-1’-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its stable tert-butyl group allows for selective reactions at other sites of the molecule, making it a valuable building block in multi-step synthetic pathways .

Pharmaceutical Research

This compound is utilized in the development of new pharmaceuticals. Its bipiperidine scaffold is a common motif in medicinal chemistry, often found in molecules with central nervous system activity .

Material Science

In material science, Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used to modify the properties of polymers. The introduction of the bipiperidine structure can influence the thermal and mechanical properties of the resulting material .

Catalyst Design

Researchers use this compound in the design of novel catalysts. The bipiperidine moiety can act as a ligand, coordinating to metals and influencing the catalytic activity in processes such as hydrogenation and carbon-carbon bond formation .

Biological Studies

The bipiperidine structure of Tert-butyl 2,4’-bipiperidine-1’-carboxylate is similar to that of many biologically active compounds. It can be used to study receptor-ligand interactions and to develop new probes for biological assays .

Agrochemical Development

In agrochemical research, this compound can be a precursor to new pesticides or herbicides. The bipiperidine ring system can be part of the active moiety influencing the biological activity against pests or weeds .

Analytical Chemistry

Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used as a standard or reference compound in analytical chemistry, helping in the calibration of instruments or in the development of new analytical methods .

Nanotechnology

The compound’s unique structure makes it suitable for use in nanotechnology, particularly in the synthesis of organic nanostructures which can be used for drug delivery or as part of nanoelectronic devices .

安全和危害

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

tert-butyl 4-piperidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJMEPSIGYURDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4'-bipiperidine-1'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)

![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)